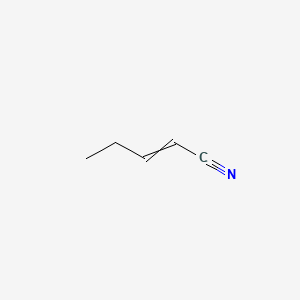

Pent-2-enenitrile

Description

BenchChem offers high-quality Pent-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pent-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26294-98-4 |

|---|---|

Molecular Formula |

C5H7N |

Molecular Weight |

81.12 g/mol |

IUPAC Name |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

InChI Key |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Reactivity of (E)-pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-pent-2-enenitrile is an α,β-unsaturated nitrile, a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This structural motif imparts unique chemical properties and reactivity, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to (E)-pent-2-enenitrile. Detailed experimental protocols for its synthesis and key reactions, along with a thorough compilation of its physical and spectroscopic data, are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Chemical and Physical Properties

(E)-pent-2-enenitrile is a clear, colorless to yellow liquid. Its physical and chemical properties are summarized in the tables below.[1][2]

Table 1: General and Physical Properties of (E)-pent-2-enenitrile

| Property | Value | Reference |

| Molecular Formula | C₅H₇N | [2] |

| Molecular Weight | 81.12 g/mol | [2] |

| CAS Number | 26294-98-4 | [2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 112 °C (234 °F) at 760 mmHg | [1] |

| Density | 0.82 g/mL at 4 °C (39 °F) | [1] |

| Solubility | Slightly soluble in water (5 to 10 mg/mL at 19 °C) | [1] |

| Vapor Pressure | 6 mmHg at 25 °C (77 °F) | [1] |

| Flash Point | 23.2 °C (73.8 °F) | [1] |

Table 2: Spectroscopic Data of (E)-pent-2-enenitrile

| Spectroscopy | Data |

| ¹H NMR | Predicted δ (ppm): ~6.8-7.0 (m, 1H, =CH-CN), ~5.5-5.7 (m, 1H, Et-CH=), ~2.2-2.4 (m, 2H, -CH₂-), ~1.0-1.2 (t, 3H, -CH₃) |

| ¹³C NMR | Predicted δ (ppm): ~150 (Et-CH=), ~120 (=CH-CN), ~118 (CN), ~25 (-CH₂-), ~13 (-CH₃) |

| IR (Infrared) | 2980 cm⁻¹ (C-H stretch, sp³), 2940 cm⁻¹ (C-H stretch, sp³), 2880 cm⁻¹ (C-H stretch, sp³), 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=C stretch), 970 cm⁻¹ (C-H bend, trans C=C) |

Synthesis of (E)-pent-2-enenitrile

The synthesis of (E)-pent-2-enenitrile, as an α,β-unsaturated nitrile with a defined stereochemistry, is most reliably achieved through olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are primary methods for this transformation, offering good control over the geometry of the resulting double bond.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a superior method for the synthesis of (E)-alkenes due to its high stereoselectivity.[7][8] The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde. For the synthesis of (E)-pent-2-enenitrile, propanal is reacted with the carbanion of diethyl cyanomethylphosphonate.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons synthesis of (E)-pent-2-enenitrile.

Experimental Protocol:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. A solution of diethyl cyanomethylphosphonate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with Propanal: The reaction mixture is cooled back to 0 °C. Propanal (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The aqueous layer is extracted with diethyl ether (3 x V). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure (E)-pent-2-enenitrile.

Wittig Reaction

The Wittig reaction provides another route to (E)-pent-2-enenitrile.[1][6] This reaction involves the treatment of an aldehyde with a phosphorus ylide. To favor the formation of the (E)-isomer, a stabilized ylide is typically employed. In this case, cyanomethylidenetriphenylphosphorane is reacted with propanal.

Reaction Scheme:

Caption: Wittig synthesis of (E)-pent-2-enenitrile.

Experimental Protocol:

-

Ylide Preparation (if not commercially available): Cyanomethyltriphenylphosphonium chloride (1.0 eq) is suspended in anhydrous THF in a flame-dried, nitrogen-flushed flask. A strong base such as n-butyllithium (n-BuLi, 1.0 eq) is added dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to form the ylide.

-

Reaction with Propanal: The reaction mixture containing the ylide is cooled to 0 °C. A solution of propanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography.

Chemical Reactivity

The reactivity of (E)-pent-2-enenitrile is dominated by the conjugated system, which allows for both 1,2- and 1,4-addition reactions. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl and nitrile compounds.[9] It involves the 1,4-addition of a nucleophile (Michael donor) to the electrophilic β-carbon of (E)-pent-2-enenitrile (Michael acceptor). A wide range of nucleophiles can be employed, including enolates, amines, and organometallic reagents.

Reaction Scheme:

Caption: Michael addition to (E)-pent-2-enenitrile.

Experimental Protocol (Example with Dimethyl Malonate):

-

Reaction Setup: To a solution of (E)-pent-2-enenitrile (1.0 eq) in methanol (B129727) (MeOH), dimethyl malonate (1.2 eq) is added.

-

Initiation: A catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe, 0.1 eq), is added to the stirred solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Diels-Alder Reaction ([4+2] Cycloaddition)

As a dienophile, (E)-pent-2-enenitrile can participate in Diels-Alder reactions with conjugated dienes to form cyclohexene (B86901) derivatives.[7][10][11] The electron-withdrawing nature of the nitrile group activates the double bond for this cycloaddition.

Reaction Scheme:

Caption: Diels-Alder reaction of (E)-pent-2-enenitrile.

Experimental Protocol (Example with Isoprene):

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, (E)-pent-2-enenitrile (1.0 eq) and isoprene (B109036) (2-3 eq) are dissolved in a high-boiling solvent such as toluene.

-

Reaction Conditions: The mixture is heated to a temperature between 100-150 °C. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent and excess diene are removed under reduced pressure. The crude product, which will be a mixture of regioisomers, is then purified by column chromatography.

Safety and Handling

(E)-pent-2-enenitrile is a flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Conclusion

(E)-pent-2-enenitrile is a valuable reagent in organic synthesis due to the versatile reactivity of its α,β-unsaturated nitrile functionality. Its ability to undergo key transformations such as Michael additions and Diels-Alder reactions makes it a useful precursor for the synthesis of more complex molecules. This guide provides essential information on its chemical properties, synthesis, and reactivity, which will be beneficial for researchers engaged in synthetic organic chemistry and drug discovery. The detailed protocols and compiled data serve as a practical resource for the effective utilization of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. (E)-2-Pentenenitrile [webbook.nist.gov]

- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition | Bentham Science [eurekaselect.com]

- 10. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The simplest Diels–Alder reactions are not endo-selective - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of (Z)-pent-2-enenitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-pent-2-enenitrile, also known as cis-2-pentenenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of (Z)-pent-2-enenitrile.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.68 | dt | 10.8, 7.5 | H-3 |

| 5.35 | dt | 10.8, 1.8 | H-2 |

| 2.25 | m | H-4 | |

| 1.12 | t | 7.5 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C-3 |

| 117.4 | C-1 (CN) |

| 98.9 | C-2 |

| 22.3 | C-4 |

| 13.0 | C-5 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2975 | C-H stretch (alkane) |

| 2225 | C≡N stretch (nitrile) |

| 1645 | C=C stretch (alkene) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 81 | 100 | [M]⁺ (Molecular Ion) |

| 80 | 75 | [M-H]⁺ |

| 54 | 95 | [M-HCN]⁺ |

| 52 | 80 | [C₄H₄]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

| 27 | 70 | [C₂H₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of (Z)-pent-2-enenitrile was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data was collected using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a standard non-polar capillary column. The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 20-200 atomic mass units.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like (Z)-pent-2-enenitrile.

An In-depth Technical Guide to the Synthesis of Pent-2-enenitrile from Propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing pent-2-enenitrile from propionaldehyde (B47417). The focus is on providing detailed experimental methodologies, quantitative data, and a clear visualization of the reaction pathways to aid researchers in the efficient and reliable synthesis of this valuable chemical intermediate.

Introduction

Pent-2-enenitrile is an unsaturated nitrile of interest in organic synthesis, serving as a versatile building block for the introduction of a five-carbon chain with reactive functionalities. Its synthesis from the readily available starting material, propionaldehyde, can be achieved through several established olefination and condensation reactions. This guide will focus on two of the most prominent and practical methods: the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation.

Core Synthetic Pathways

The conversion of propionaldehyde to pent-2-enenitrile involves the formation of a new carbon-carbon double bond between the carbonyl carbon of the aldehyde and a carbon atom derived from a nitrile-containing reagent.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[1] It involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion.[1] For the synthesis of pent-2-enenitrile, propionaldehyde is reacted with a cyanomethylphosphonate, typically diethyl cyanomethylphosphonate. A significant advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[1][2] The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the related Wittig reaction.[2]

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group of propionaldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired pent-2-enenitrile and a dialkylphosphate salt.[1]

Reaction Scheme:

Knoevenagel Condensation

The Knoevenagel condensation is another classical method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[3] In this context, propionaldehyde can be condensed with acetonitrile (B52724), which possesses acidic α-protons. The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt.[4] The initial product is a β-hydroxy nitrile, which then undergoes dehydration to afford the α,β-unsaturated nitrile, pent-2-enenitrile.

Reaction Scheme:

Experimental Protocols

Horner-Wadsworth-Emmons Reaction: A General Protocol

This protocol is based on standard procedures for the HWE reaction.[2]

Materials:

-

Propionaldehyde

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this, add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Reaction with Propionaldehyde: Cool the reaction mixture back to 0 °C and add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Knoevenagel Condensation: A General Protocol

This protocol is based on general procedures for Knoevenagel condensation.[4]

Materials:

-

Propionaldehyde

-

Acetonitrile

-

Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)

-

Toluene (B28343) or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine propionaldehyde (1.0 equivalent), an excess of acetonitrile (which can also serve as the solvent), and a catalytic amount of a base (e.g., 0.1 equivalents of piperidine). Add toluene as a co-solvent to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude pent-2-enenitrile can be purified by fractional distillation.

Quantitative Data

The following tables summarize typical quantitative data for the starting materials and the product, pent-2-enenitrile. Please note that specific reaction yields for the synthesis from propionaldehyde are not available in the searched literature and would need to be determined experimentally.

Table 1: Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propionaldehyde | 58.08 | 46-50 | 0.807 |

| Diethyl cyanomethylphosphonate | 177.14 | 105-108 (at 1 mmHg) | 1.13 |

| Acetonitrile | 41.05 | 81.6 | 0.786 |

| Pent-2-enenitrile | 81.12 | 143-145 | ~0.82 |

Table 2: Spectroscopic Data for Pent-2-enenitrile Characterization [5][6][7][8]

| Spectroscopic Technique | Key Peaks/Signals |

| FTIR (cm⁻¹) | ~2220 (C≡N stretch), ~1640 (C=C stretch), ~970 (trans C-H bend) |

| ¹H NMR (CDCl₃, ppm) | δ ~6.7 (m, 1H, =CH-CN), δ ~5.4 (m, 1H, CH₃CH₂-CH=), δ ~2.2 (m, 2H, -CH₂-), δ ~1.1 (t, 3H, CH₃-) |

| ¹³C NMR (CDCl₃, ppm) | δ ~145 (CH), δ ~118 (C≡N), δ ~110 (CH), δ ~25 (CH₂), δ ~12 (CH₃) |

| Mass Spectrometry (m/z) | 81 (M⁺), 66, 54, 41, 39 |

Note: NMR data is predicted based on typical values for similar structures and may vary slightly.

Visualizations

Horner-Wadsworth-Emmons Reaction Pathway

Caption: Horner-Wadsworth-Emmons reaction pathway for pent-2-enenitrile synthesis.

Knoevenagel Condensation Workflow

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

The synthesis of pent-2-enenitrile from propionaldehyde is readily achievable through established organic reactions, primarily the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. The HWE reaction offers high stereoselectivity for the (E)-isomer and a straightforward purification process. The Knoevenagel condensation provides an alternative route, particularly if acetonitrile is to be used as both a reactant and solvent. The choice of method will depend on the desired stereoisomer, available reagents, and required scale of the synthesis. The provided general protocols and characterization data serve as a valuable starting point for researchers and professionals in the field to develop a robust and efficient synthesis of pent-2-enenitrile. Further experimental optimization will be necessary to determine the optimal reaction conditions for achieving high yields and purity.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. acgpubs.org [acgpubs.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-Pentenenitrile [webbook.nist.gov]

- 7. (E)-2-Pentenenitrile [webbook.nist.gov]

- 8. 2-Pentenenitrile [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers of Pent-2-enenitrile and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of pent-2-enenitrile, focusing on their relative thermodynamic stability. This document details the underlying principles governing their stability, presents relevant thermochemical data, and outlines experimental protocols for the determination of these properties.

Introduction to Stereoisomerism in Pent-2-enenitrile

Pent-2-enenitrile (C₅H₇N) is an unsaturated nitrile that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This results in two stereoisomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. The Cahn-Ingold-Prelog priority rules are used to assign the E and Z configurations based on the arrangement of substituents around the double bond.

The spatial arrangement of the substituents significantly influences the physical and chemical properties of these isomers, including their thermodynamic stability. Understanding the relative stability of the E and Z isomers is crucial for controlling reaction outcomes in chemical synthesis and for predicting the behavior of these compounds in various applications, including drug development.

Thermodynamic Stability of Pent-2-enenitrile Stereoisomers

The relative stability of alkene stereoisomers is primarily determined by steric hindrance. Generally, the trans (E) isomer, where the larger substituent groups are on opposite sides of the double bond, is more stable than the cis (Z) isomer, where they are on the same side. This is due to the minimization of steric strain in the E configuration.

The thermodynamic stability of the pent-2-enenitrile isomers can be quantitatively assessed by comparing their standard enthalpies of formation (ΔHf°). A lower enthalpy of formation corresponds to a more stable isomer.

Quantitative Thermochemical Data

The following table summarizes the available thermochemical data for the stereoisomers of pent-2-enenitrile from the National Institute of Standards and Technology (NIST) Chemistry WebBook. To facilitate a direct comparison of their stabilities, the gas-phase enthalpy of formation for the (Z)-isomer was calculated using its liquid-phase enthalpy of formation and its enthalpy of vaporization.

| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Unit | Source |

| Standard Enthalpy of Formation (gas, ΔHf°) | 119.7 ± 1.0 | 115.0 ± 1.22 | kJ/mol | NIST |

| Standard Enthalpy of Formation (liquid, ΔHf°) | Not Available | 71.8 ± 1.2 | kJ/mol | NIST |

| Enthalpy of Vaporization (ΔHvap°) | Not Available | 43.2 ± 0.2 | kJ/mol | NIST |

Note: The gas-phase enthalpy of formation for (Z)-pent-2-enenitrile was calculated by summing the liquid-phase enthalpy of formation and the enthalpy of vaporization. The uncertainty was calculated by taking the square root of the sum of the squares of the individual uncertainties.

Based on the gas-phase standard enthalpies of formation, (Z)-pent-2-enenitrile is the more stable isomer with a lower enthalpy of formation (115.0 kJ/mol) compared to (E)-pent-2-enenitrile (119.7 kJ/mol). This is an interesting deviation from the general rule for acyclic alkenes and may be attributed to stabilizing electronic interactions involving the nitrile group that outweigh the steric hindrance in the Z isomer.

Experimental Determination of Stereoisomer Stability

The relative stabilities of the pent-2-enenitrile stereoisomers can be determined experimentally through several methods, primarily by measuring the heat of hydrogenation or by studying isomerization equilibria.

Heat of Hydrogenation

Catalytic hydrogenation of the E and Z isomers of pent-2-enenitrile to the same saturated product, pentanenitrile, allows for the determination of their relative energy levels. The isomer with the lower heat of hydrogenation is the more stable one.

Objective: To determine the heat of hydrogenation of (E)- and (Z)-pent-2-enenitrile.

Materials:

-

(E)-pent-2-enenitrile

-

(Z)-pent-2-enenitrile

-

Palladium on carbon (10% Pd/C) catalyst

-

High-purity hydrogen gas

-

Solvent (e.g., ethanol (B145695) or ethyl acetate)

-

Calorimeter

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Gas chromatograph (GC) for purity analysis

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the pent-2-enenitrile isomer and dissolve it in a suitable solvent. Ensure the starting material is of high purity, as confirmed by GC analysis.

-

Catalyst Preparation: Weigh a catalytic amount of 10% Pd/C. The catalyst should be handled under an inert atmosphere if pre-reduced.

-

Hydrogenation Reaction:

-

Place the solution of the isomer and the catalyst in the reaction vessel of the calorimeter.

-

Seal the vessel and purge the system with hydrogen gas to remove any air.

-

Pressurize the vessel with a known pressure of hydrogen gas.

-

Initiate the reaction by stirring or shaking to ensure good mixing.

-

Monitor the temperature change of the system using the calorimeter. The reaction is exothermic, and the heat released is the heat of hydrogenation.

-

-

Data Analysis:

-

Record the temperature change over time until the reaction is complete (i.e., no further temperature change and no more hydrogen uptake).

-

Calculate the heat of hydrogenation (ΔH_hydrog) using the heat capacity of the calorimeter and the temperature change, normalized to the moles of the reactant.

-

Compare the heats of hydrogenation for the E and Z isomers. The isomer with the less negative (smaller) heat of hydrogenation is the more stable isomer.

-

Isomerization Equilibration

The relative stability of the isomers can also be determined by establishing an equilibrium between them and measuring their relative concentrations. This can be achieved using a catalyst, such as a strong acid or a transition metal complex.

Objective: To determine the equilibrium constant for the isomerization of (E)- and (Z)-pent-2-enenitrile.

Materials:

-

A mixture of (E)- and (Z)-pent-2-enenitrile (or a pure isomer)

-

Isomerization catalyst (e.g., solid acid catalyst like Nafion-H, or a transition metal catalyst)

-

Inert solvent (e.g., toluene)

-

Reaction vessel with temperature control

-

Gas chromatograph (GC) for monitoring the isomer ratio

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve a known amount of the pent-2-enenitrile isomer mixture in the solvent.

-

Catalyst Addition: Add the catalyst to the solution.

-

Equilibration: Heat the reaction mixture to a specific temperature and monitor the ratio of the E and Z isomers over time using GC.

-

Equilibrium Confirmation: Continue the reaction until the isomer ratio remains constant over several measurements, indicating that equilibrium has been reached.

-

Data Analysis:

-

Calculate the equilibrium constant (K_eq = [Z-isomer]/[E-isomer]).

-

Use the equilibrium constant to calculate the standard Gibbs free energy difference (ΔG°) between the isomers using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

The isomer with the higher concentration at equilibrium is the more stable isomer.

-

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.

Caption: Relationship between the stereoisomers of pent-2-enenitrile and their relative thermodynamic stability.

Caption: Experimental workflows for determining the relative stability of pent-2-enenitrile stereoisomers.

Conclusion

This technical guide has provided a detailed analysis of the stereoisomers of pent-2-enenitrile and their relative stabilities. Contrary to the general trend observed for simple alkenes, the available thermochemical data indicates that the (Z)-isomer of pent-2-enenitrile is thermodynamically more stable than the (E)-isomer. This highlights the importance of considering electronic effects in addition to steric factors when predicting isomer stability. The provided experimental protocols for heat of hydrogenation and isomerization equilibration offer robust methods for the empirical determination of these stability differences, which is essential for applications in synthetic chemistry and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of Pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-enenitrile, an unsaturated aliphatic nitrile, is a versatile chemical intermediate with applications in organic synthesis. Its reactivity, stemming from the conjugated nitrile and alkene functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of pent-2-enenitrile, including its stereoisomers, supported by tabulated data, experimental considerations, and graphical representations of its chemical behavior.

Physicochemical Properties

Pent-2-enenitrile is a clear, yellowish liquid with a characteristic odor. It exists as two geometric isomers, (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile, which exhibit slight differences in their physical properties. The quantitative data for these properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [1] |

| Molecular Weight | 81.12 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 112.0 ± 0.0 °C at 760 mmHg | [1] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Solubility in Water | 5 to 10 mg/mL at 19°C | [3] |

| Vapor Pressure | 14.5 mmHg at 25°C (estimated) | [1] |

| Flash Point | 28.5 ± 11.2 °C | [1] |

Spectroscopic Data

The spectroscopic data for pent-2-enenitrile are crucial for its identification and characterization. The key spectral features are summarized below.

| Spectroscopic Data | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Reference(s) |

| ¹H NMR (CDCl₃, ppm) | δ ~6.7 (dt), ~5.4 (dt), ~2.2 (quint), ~1.1 (t) | δ ~6.5 (dt), ~5.3 (dt), ~2.5 (quint), ~1.1 (t) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ ~145, ~118, ~105, ~25, ~13 | δ ~144, ~117, ~106, ~25, ~12 | [5][6][7] |

| IR (cm⁻¹) | ~2220 (C≡N), ~1650 (C=C), ~970 (trans C-H bend) | ~2220 (C≡N), ~1650 (C=C), ~730 (cis C-H bend) | [8][9][10][11][12] |

| Mass Spectrum (m/z) | 81 (M+), 80, 54, 53, 41, 39 | 81 (M+), 80, 54, 53, 41, 39 | [13] |

Chemical Properties and Reactivity

The chemical reactivity of pent-2-enenitrile is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group, and the reactivity of the nitrile group itself.

Key Reactions:

-

Michael Addition: As an α,β-unsaturated nitrile, it readily undergoes Michael addition with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield pent-2-enoic acid or its corresponding salt.[14]

-

Reduction: The nitrile group can be reduced to a primary amine (pent-2-en-1-amine) using strong reducing agents like lithium aluminum hydride. Catalytic hydrogenation can reduce both the double bond and the nitrile group.

-

Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a dienophile.

-

Polymerization: In the presence of certain initiators, pent-2-enenitrile can undergo polymerization.[14]

Experimental Protocols

While specific, detailed synthetic procedures for pent-2-enenitrile are proprietary or scattered in the literature, a general experimental workflow for its synthesis and purification can be outlined. Common synthetic routes include the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involve the reaction of an appropriate phosphorus ylide or phosphonate (B1237965) carbanion with propanal.

General Synthetic Workflow

Caption: General workflow for the synthesis and purification of pent-2-enenitrile.

Purification Protocol: Fractional Distillation

Crude pent-2-enenitrile can be purified by fractional distillation under atmospheric or reduced pressure. The efficiency of the separation of (E) and (Z) isomers will depend on the distillation column's theoretical plates.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Distillation: Gradually heat the crude product. Collect the fraction that distills at the boiling point of pent-2-enenitrile (approx. 112 °C at atmospheric pressure).

-

Analysis: Analyze the collected fractions by gas chromatography-mass spectrometry (GC-MS) to determine their purity and isomeric ratio.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of pent-2-enenitrile.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.

Biological Activity and Metabolic Considerations

While there is no specific signaling pathway documented for pent-2-enenitrile, as an α,β-unsaturated nitrile, it belongs to a class of compounds known for their potential biological activity and toxicity.[15][16] The electrophilic nature of the double bond allows for covalent modification of biological nucleophiles, such as cysteine residues in proteins, which can lead to cellular toxicity.

The metabolism of xenobiotic nitriles can proceed through several pathways.[17][18][19][20] A plausible metabolic fate for pent-2-enenitrile involves initial detoxification via conjugation with glutathione (B108866) (GSH), followed by further metabolism and excretion.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of pent-2-enenitrile via glutathione conjugation.

Conclusion

Pent-2-enenitrile is a valuable chemical intermediate with a rich and varied reactivity profile. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided data and experimental considerations offer a solid foundation for scientists and professionals working with this compound. Further research into its biological activities and potential applications will undoubtedly continue to expand its utility in organic synthesis and drug discovery.

References

- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pent-2-enenitrile | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-PENTENENITRILE(13284-42-9) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. (E)-2-Pentenenitrile [webbook.nist.gov]

- 9. 2-PENTENENITRILE(13284-42-9) IR Spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pent-2-enenitrile|26294-98-4 - MOLBASE Encyclopedia [m.molbase.com]

- 15. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

Pent-2-enenitrile CAS number and molecular structure

An In-depth Technical Guide to Pent-2-enenitrile

This technical guide provides a comprehensive overview of Pent-2-enenitrile, a significant chemical intermediate in organic synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical and chemical properties, synthesis, and safety protocols.

Chemical Identification and Molecular Structure

Pent-2-enenitrile, with the molecular formula C₅H₇N, is an unsaturated nitrile.[1][2][3] It exists as two geometric isomers, (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile, due to the restricted rotation around the carbon-carbon double bond.[4] The general structure consists of a five-carbon chain with a nitrile group (-C≡N) at one end and a double bond between the second and third carbon atoms.

The distinction between the (E) and (Z) isomers is based on the orientation of the higher-priority groups attached to the carbons of the double bond. In the (Z)-isomer, these groups are on the same side of the double bond, whereas in the (E)-isomer, they are on opposite sides.[4]

Below is a table summarizing the key identifiers for Pent-2-enenitrile and its isomers.

| Identifier | Pent-2-enenitrile (Isomer unspecified) | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |

| CAS Number | 13284-42-9[3][5][6] | 26294-98-4[2][7] | 25899-50-7[1][8] |

| IUPAC Name | pent-2-enenitrile[6] | (E)-pent-2-enenitrile[2][5] | (Z)-pent-2-enenitrile[1] |

| Synonyms | 1-Cyano-1-butene, 2-Pentenonitrile[3][9] | trans-2-Pentenenitrile, (2E)-2-Pentenenitrile[2] | cis-2-Pentenenitrile, (2Z)-2-Pentenenitrile[1] |

| Molecular Formula | C₅H₇N[3][6] | C₅H₇N[2][7] | C₅H₇N[1][8] |

| Molecular Weight | 81.1158 g/mol [3][9] | 81.118 g/mol [2] | 81.1158 g/mol [1][8] |

| InChI Key | ISBHMJZRKAFTGE-ONEGZZNKSA-N[3][9] | ISBHMJZRKAFTGE-ONEGZZNKSA-N[7] | ISBHMJZRKAFTGE-ARJAWSKDSA-N[8] |

| Canonical SMILES | CCC=CC#N[6][10] | CC/C=C/C#N[2][11] | CC/C=C\C#N[1] |

Physical and Chemical Properties

Pent-2-enenitrile is described as a clear yellow liquid.[2][5] Its physical and chemical properties can vary slightly between the isomers. The following table summarizes the available quantitative data.

| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Pent-2-enenitrile (Isomer unspecified) |

| Density | 0.831 g/cm³[11] | 0.827 g/cm³[1] | 0.82 g/mL at 39 °F[5] |

| Boiling Point | - | 112 °C at 760 mmHg[1] | 234 °F (112.2 °C) at 760 mmHg[5] |

| Flash Point | - | 28.5 °C[1] | 73.8 °F (23.2 °C)[5] |

| Refractive Index | 1.435[11] | 1.427[1] | - |

| Vapor Pressure | - | 22.2 mmHg at 25 °C[1] | 6 mmHg at 77 °F (25 °C)[5] |

| Water Solubility | 5 to 10 mg/mL at 66 °F (18.9 °C)[2] | - | 5 to 10 mg/mL at 66 °F (18.9 °C)[5] |

| logP (Octanol/Water Partition Coefficient) | - | - | 1.476[10][12] |

Synthesis and Reactivity

Synthesis Pathways

The synthesis of pent-2-enenitrile can be achieved through various methods, from classical organic reactions to modern catalytic processes.[4] These approaches offer different advantages in terms of yield, stereoselectivity, and reaction conditions. Some of the general strategies include:

-

Classical Methods: Condensation and dehydration reactions are traditional routes for the synthesis of unsaturated nitriles.[4]

-

Organometallic Approaches: These methods can offer high selectivity and yield.

-

Biocatalytic Pathways: The use of enzymes can provide high stereoselectivity under mild reaction conditions.[4]

A patented process describes the synthesis of 2-halo-5-methylpyridines starting from propionaldehyde (B47417), a secondary amine, and a haloacrylonitrile, which proceeds through a pentenonitrile derivative intermediate.[13]

Chemical Reactivity

The chemical reactivity of pent-2-enenitrile is characterized by the presence of both a carbon-carbon double bond and a nitrile group. This dual functionality makes it a versatile precursor in organic synthesis.[4]

-

Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form carboxylic acids or be reduced to primary amines.[4]

-

Reactions of the Alkene Group: The double bond can participate in various addition reactions.[4]

-

Polymerization: Nitriles like pent-2-enenitrile may polymerize in the presence of metals or some metal compounds.[12]

-

Incompatibilities: It is incompatible with strong oxidizing acids, with which it can react violently. It is also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.[12]

Experimental Protocols

While specific, detailed experimental protocols are proprietary or published in specialized literature, a general procedure for a Michael-type addition to form an intermediate for pentenonitrile derivatives can be outlined based on a patented process.[13]

Example Synthetic Step (Conceptual):

-

Reaction Setup: A solution of propionaldehyde and a secondary amine in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

-

Addition of Haloacrylonitrile: A solution of a haloacrylonitrile (e.g., α-chloroacrylonitrile) in the same solvent is added gradually to the initial mixture at a controlled temperature (e.g., 25 °C).

-

Reaction Progression: The reaction mixture is then heated (e.g., to 50 °C) for a specific duration (e.g., 3 hours) to ensure the completion of the reaction.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting product, an amino-substituted methylcyclobutanecarbonitrile, can then be purified, for instance, by crystallization.

-

Further Conversion: This intermediate is then subjected to acid hydrolysis to yield pentenonitrile derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Pent-2-enenitrile. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a valuable resource for such data.

-

Mass Spectrometry: Electron ionization mass spectra are available for 2-Pentenenitrile.[3][9][14]

-

Infrared Spectroscopy: IR spectra for (E)-2-Pentenenitrile are also documented.[7]

Researchers are advised to consult these databases for detailed spectroscopic information.

Safety and Hazards

Pent-2-enenitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| GHS Classification | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[6] |

| Acute toxicity, oral | H301: Toxic if swallowed[6] |

| Acute toxicity, dermal | H311: Toxic in contact with skin[6] |

| Acute toxicity, inhalation | H331: Toxic if inhaled[6] |

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Visualizations

The following diagram illustrates the isomeric relationship of Pent-2-enenitrile.

Caption: Relationship between the isomers of Pent-2-enenitrile.

References

- 1. (Z)-pent-2-enenitrile | 25899-50-7 [chemnet.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Pentenenitrile [webbook.nist.gov]

- 4. Pent-2-enenitrile | 26294-98-4 | Benchchem [benchchem.com]

- 5. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pent-2-enenitrile | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-2-Pentenenitrile [webbook.nist.gov]

- 8. (Z)-pent-2-enenitrile [webbook.nist.gov]

- 9. 2-Pentenenitrile [webbook.nist.gov]

- 10. 2-Pentenenitrile (CAS 13284-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. (E)-2-pentenenitrile [stenutz.eu]

- 12. pent-2-enenitrile|26294-98-4 - MOLBASE Encyclopedia [m.molbase.com]

- 13. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]

- 14. 2-Pentenenitrile [webbook.nist.gov]

The Multifaceted Reactivity of α,β-Unsaturated Nitriles: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of α,β-unsaturated nitriles, a versatile class of organic compounds. These molecules serve as valuable building blocks in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds such as pyridines and pyrroles.[1] Their unique reactivity stems from the conjugation of the nitrile group with a carbon-carbon double bond, which activates the molecule for a variety of transformations.[1] This document details key reaction types, including Michael additions, cycloaddition reactions, and reductions, with a focus on providing actionable experimental protocols and quantitative data for researchers in drug development and synthetic chemistry.

Core Principles of Reactivity

The defining feature of α,β-unsaturated nitriles is the electronic communication between the electron-withdrawing nitrile group (-C≡N) and the π-system of the alkene. This conjugation leads to a delocalization of π-electrons, which polarizes the molecule and creates electrophilic centers at both the nitrile carbon and the β-carbon of the alkene.[1] This electronic arrangement makes the molecule susceptible to nucleophilic attack at multiple sites, underpinning its diverse reactivity.

A central concept in understanding the reactions of these compounds is the principle of vinylogy, where the influence of the electron-withdrawing nitrile group is transmitted through the conjugated double bond. This renders the β-carbon sufficiently electrophilic to react with a wide range of nucleophiles.

Caption: Overview of the primary reaction pathways for α,β-unsaturated nitriles.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone of carbon-carbon bond formation and is a characteristic reaction of α,β-unsaturated nitriles.[2] In this reaction, a soft nucleophile, typically an enolate or a related stabilized carbanion, adds to the β-carbon of the unsaturated system.[2][3] This reaction is thermodynamically controlled and is driven by the formation of a stable carbon-carbon single bond.[2] A wide variety of nucleophiles can participate in Michael additions with α,β-unsaturated nitriles, including malonates, β-ketoesters, amines, and thiols.[2][3]

Caption: The three-step mechanism of the Michael addition reaction.

Quantitative Data for Michael Additions

The efficiency of the Michael addition is influenced by the nature of the nucleophile, the substrate, the catalyst, and the reaction conditions. The following table summarizes representative yields for the Michael addition of various nucleophiles to α,β-unsaturated nitriles.

| Entry | α,β-Unsaturated Nitrile | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Crotononitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 95 | [4] |

| 2 | Cinnamonitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 98 | [4] |

| 3 | Acrylonitrile | Isopropanol | [Mn]-2 (0.1 mol%) | 99 | [4] |

| 4 | Crotononitrile | Benzylamine | [Mn]-2 (0.5 mol%) | 95 | [4] |

| 5 | Cinnamonitrile | Benzylamine | [Mn]-2 (0.5 mol%) | 96 | [4] |

Experimental Protocol: Michael Addition of Benzylamine to Cinnamonitrile

This protocol is adapted from a manganese pincer complex-catalyzed reaction.[4]

Materials:

-

Cinnamonitrile (1.0 mmol, 129.2 mg)

-

Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

-

[Mn]-2 catalyst (0.005 mmol, 2.9 mg)

-

Toluene (1.0 mL)

-

Mesitylene (B46885) (internal standard)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the [Mn]-2 catalyst.

-

The vial is transferred into a nitrogen-filled glovebox.

-

Add cinnamonitrile, benzylamine, toluene, and mesitylene to the vial.

-

The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.

-

After 24 hours, the reaction is quenched by opening the vial to air.

-

The yield of the product, 3-anilino-3-phenylpropanenitrile, can be determined by ¹H NMR spectroscopy using mesitylene as an internal standard.

-

For isolation, the crude product is purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction ([4+2] Cycloaddition)

α,β-Unsaturated nitriles can function as dienophiles in Diels-Alder reactions, a powerful method for the formation of six-membered rings.[1] The electron-withdrawing nature of the nitrile group activates the double bond for reaction with a conjugated diene. These reactions are typically thermally promoted and proceed through a concerted mechanism involving a cyclic transition state.[4] The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the endo product due to secondary orbital interactions. Lewis acids can be employed to catalyze the reaction, often leading to increased reaction rates and enhanced stereoselectivity.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]

An In-depth Technical Guide to Pent-2-enenitrile: Synonyms, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-2-enenitrile, a valuable unsaturated nitrile in organic synthesis. It details its synonyms and alternative names, summarizes key quantitative data, and outlines relevant experimental protocols. This document is intended to serve as a practical resource for professionals in research, chemical development, and drug discovery.

Synonyms and Alternative Names

Pent-2-enenitrile is a chemical compound with the molecular formula C₅H₇N. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. A comprehensive list of synonyms and alternative names is provided in Table 1.

Table 1: Synonyms and Alternative Names for Pent-2-enenitrile and its Isomers

| Isomer | Common Synonyms | IUPAC Name | CAS Registry Number |

| Mixture/Unspecified | Pent-2-enenitrile, Pentenenitrile, 1-Cyano-1-butene | pent-2-enenitrile | 13284-42-9[1] |

| (E)-isomer | trans-2-Pentenenitrile, (2E)-2-Pentenenitrile | (E)-pent-2-enenitrile | 26294-98-4[2] |

| (Z)-isomer | cis-2-Pentenenitrile, (2Z)-2-Pentenenitrile, cis-1-Butenyl cyanide | (Z)-pent-2-enenitrile | 25899-50-7[3] |

Quantitative Data

A summary of the key physical and chemical properties of pent-2-enenitrile and its isomers is presented in Table 2. This data is essential for handling, characterization, and reaction planning.

Table 2: Physical and Chemical Properties of Pent-2-enenitrile Isomers

| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | Reference |

| Molecular Formula | C₅H₇N | C₅H₇N | [1][3] |

| Molecular Weight | 81.12 g/mol | 81.12 g/mol | [1][3] |

| Physical Description | Clear yellow liquid | Liquid | [1][3] |

| Boiling Point | 144.6-144.8 °C (at 746 Torr) | 127 °C | [4] |

| Density | 0.82814 g/cm³ (at 15 °C) | Not available | |

| Solubility in Water | 5 to 10 mg/mL at 19 °C | Not available | [2] |

| Flash Point | Not available | 26 °C | [4] |

| Refractive Index | Not available | Not available |

Note: Some experimental data is not available for both isomers in the reviewed literature.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis, purification, and analysis of pent-2-enenitrile. These protocols are based on established methods for α,β-unsaturated nitriles and may require optimization for specific laboratory conditions.

Synthesis of (E)-pent-2-enenitrile via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer of α,β-unsaturated nitriles.[5][6][7]

Materials:

-

Propanal

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (NaH) or other suitable base (e.g., lithium hydroxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous THF is prepared. The flask is cooled in an ice bath. Diethyl (cyanomethyl)phosphonate is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) carbanion (ylide).

-

Reaction with Aldehyde: The reaction mixture is cooled again in an ice bath, and a solution of propanal in anhydrous THF is added dropwise.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Fractional Distillation

For liquid nitriles with volatile impurities, fractional distillation is an effective purification method.[8]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and receiving flask

-

Heating mantle and magnetic stirrer

-

Vacuum source (if distillation under reduced pressure is required)

Procedure:

-

Setup: The crude pent-2-enenitrile is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled.

-

Distillation: The flask is gently heated. An initial fraction (forerun) containing low-boiling impurities is collected and discarded.

-

Collection of the Product: The temperature is monitored, and the fraction distilling at the expected boiling point of pent-2-enenitrile is collected in a clean receiving flask.

-

Storage: The purified pent-2-enenitrile should be stored in a tightly sealed container under an inert atmosphere, protected from light and moisture.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like pent-2-enenitrile, allowing for both separation and identification. The following is a general protocol that would need to be optimized for the specific instrument and column used.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of polar volatile compounds (e.g., DB-5ms or similar)

-

Helium carrier gas

Procedure:

-

Sample Preparation: A dilute solution of the purified pent-2-enenitrile is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 250 °C.

-

Carrier Gas Flow Rate: A constant flow of helium is maintained.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-300 is typically appropriate.

-

Ion Source and Transfer Line Temperatures: Usually set around 230 °C and 280 °C, respectively.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the separated components. The mass spectrum of the peak corresponding to pent-2-enenitrile can be compared with a library database (e.g., NIST) for confirmation of its identity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

A thorough review of the scientific literature did not reveal any well-documented, specific signaling pathways in which pent-2-enenitrile is a key molecule. As a reactive α,β-unsaturated nitrile, it has the potential to interact with biological nucleophiles, such as cysteine residues in proteins, through Michael addition. However, its role in defined cellular signaling cascades has not been established.

Experimental Workflow: Synthesis and Purification

The logical flow of synthesizing and purifying pent-2-enenitrile can be represented as an experimental workflow.

Caption: A flowchart illustrating the key stages in the synthesis and purification of pent-2-enenitrile.

References

- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dytek® 2PN | CIS-2-Pentenenitrile - Dytek [dytek.invista.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to Pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling pent-2-enenitrile in a laboratory and drug development setting. It is imperative that all personnel handling this chemical are thoroughly familiar with its potential hazards and follow the prescribed safety protocols to mitigate risks.

Chemical Identification and Physical Properties

Pent-2-enenitrile is an unsaturated aliphatic nitrile that exists as two geometric isomers: (E)-pent-2-enenitrile and (Z)-pent-2-enenitrile. It is a flammable and toxic substance that requires careful handling.

Table 1: Chemical Identification

| Identifier | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile |

| IUPAC Name | (2E)-pent-2-enenitrile | (2Z)-pent-2-enenitrile |

| Synonyms | trans-2-Pentenenitrile | cis-2-Pentenenitrile |

| CAS Number | 26294-98-4[1] | 25899-50-7[2] |

| Molecular Formula | C5H7N[1] | C5H7N[2] |

| Molecular Weight | 81.12 g/mol [1] | 81.12 g/mol [2] |

Table 2: Physical and Chemical Properties

| Property | (E)-pent-2-enenitrile | (Z)-pent-2-enenitrile | General |

| Physical Description | Clear yellow liquid[3] | - | Clear yellow liquid[3] |

| Boiling Point | 144.6-144.8 °C at 746 Torr[1] | 112.0 °C at 760 mmHg[4] | 234 °F at 760 mmHg[2] |

| Flash Point | - | 28.5 °C[4] | 73.8 °F[2] |

| Density | 0.82814 g/cm³ at 15 °C[1] | 0.8 g/cm³[4] | 0.82 at 39 °F[2] |

| Vapor Pressure | - | 22.2 mmHg at 25°C[4] | 6 mmHg at 77 °F; 110 mmHg at 122 °F; 134 mmHg at 158 °F[2] |

| Solubility in Water | - | - | 5 to 10 mg/mL at 66 °F[5] |

Hazard Identification and Classification

Pent-2-enenitrile is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute toxicity upon ingestion, skin contact, or inhalation.[3][6][7]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][6][7] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][6][7] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[3][6][7] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[3][6][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |

GHS Pictograms:

-

Flame: Flammable hazard

-

Skull and Crossbones: Acute toxicity (fatal or toxic)

-

Health Hazard: Skin sensitizer

Toxicological Information

Table 4: Acute Toxicity Data for Crotononitrile (B213123) (CAS: 4786-20-3) - Surrogate Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 501 mg/kg | [6] |

| Oral LD50 | Mouse | 396 mg/kg | [6] |

| Inhalation LC50 | Rat | 11 mg/l (ATE) | [10] |

Disclaimer: This data is for a structurally similar compound and should be used as an estimation of the potential toxicity of pent-2-enenitrile. All handling procedures should reflect a high degree of caution.

Mechanism of Toxicity

The toxicity of aliphatic nitriles is often associated with their in vivo metabolism, which can release cyanide ions.[9] Cyanide disrupts cellular respiration by inhibiting cytochrome c oxidase, a critical enzyme in the electron transport chain.[8][9] This leads to cytotoxic hypoxia. Studies on various aliphatic nitriles indicate that the rate of cyanide liberation and the overall toxicity can be influenced by the chemical structure.[8][11]

Experimental Protocols for Toxicity Assessment

While specific experimental protocols for pent-2-enenitrile were not found, standard methodologies for assessing the acute toxicity of chemicals are well-established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to determine the potential adverse effects of a substance after a single exposure.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to identify a dose that causes evident toxicity but not mortality.[12]

-

Principle: A stepwise procedure where a substance is administered orally to a single animal at a defined dose. The outcome of this first animal determines the dose for the next animal.[12]

-

Animal Model: Typically rats, with females often being the default sex.[12]

-

Dose Administration: A single oral dose is administered via gavage. Animals are fasted before dosing.[12]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[12]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause harm when in contact with the skin.[13][14][15]

-

Principle: The test substance is applied to a shaved area of the skin of several animals at a specific dose.[13][14]

-

Animal Model: Commonly rats.[13]

-

Dose Application: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin for 24 hours under a porous gauze dressing.[13][16]

-

Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.[13]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the toxicity of a substance when inhaled.[17]

-

Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period, typically 4 hours.[17]

-

Animal Model: The rat is the preferred species.[17]

-

Exposure Method: Nose-only or whole-body exposure to a gas, vapor, or aerosol.[18]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[17]

Safe Handling and Storage

Due to its flammability and high toxicity, strict safety protocols must be followed when handling and storing pent-2-enenitrile.

Engineering Controls

-

Work with pent-2-enenitrile must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Use non-sparking tools and explosion-proof equipment.[19]

-

Ground and bond containers and receiving equipment to prevent static discharge.[19]

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory for all personnel handling pent-2-enenitrile.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-resistant lab coat.

-

Use chemical-resistant gloves. While specific breakthrough time data for pent-2-enenitrile is unavailable, for nitriles in general, butyl rubber and neoprene gloves are often recommended. Nitrile gloves may offer fair protection against short-term exposure but should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.

-

-

Respiratory Protection:

-

If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[20][21] For situations where particulates may also be present, a combination organic vapor/P100 cartridge should be used.[22][23][24]

-

A full-face respirator provides both respiratory and eye protection.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Keep away from heat, sparks, open flames, and other ignition sources.[19]

-

Store separately from oxidizing agents, strong acids, and bases.[18][19]

-

Store in a locked cabinet or other secure area.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving pent-2-enenitrile.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[25] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[26]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[18][19]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[26] Contact with strong acids or bases can produce hydrogen cyanide.[18][19]

Disposal Considerations

Disposal of pent-2-enenitrile and its contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment and the implementation of a robust safety program. Always refer to the most current Safety Data Sheet (SDS) for pent-2-enenitrile before use.

References

- 1. 26294-98-4 CAS MSDS ((E)-pent-2-enenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pentenenitrile | CAS#:26294-98-4 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. oecd.org [oecd.org]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cpachem.com [cpachem.com]

- 11. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. umwelt-online.de [umwelt-online.de]

- 13. scribd.com [scribd.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 16. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. esafetysupplies.com [esafetysupplies.com]

- 21. allergycontrol.com [allergycontrol.com]

- 22. 3M Respirator Organic Vapor Replacement Cartridge House Hold Multipurpose Safety | eBay [ebay.com]

- 23. 3M Organic Vapor With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And Half Mask [amleo.com]

- 24. 3m.com [3m.com]

- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 26. godavaribiorefineries.com [godavaribiorefineries.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-pent-2-enenitrile is a valuable building block in organic synthesis, utilized in the construction of various nitrogen-containing compounds and complex molecular architectures. Achieving high stereoselectivity in favor of the Z-isomer is a common challenge. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-pent-2-enenitrile, focusing on two primary methods: the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction and the Z-selective Wittig reaction. These protocols are designed to provide researchers with a reliable guide to achieving high yields and excellent Z-selectivity.

Introduction to Synthetic Strategies

The synthesis of α,β-unsaturated nitriles with a defined geometry is of significant interest in organic chemistry. While many olefination methods favor the thermodynamically more stable E-isomer, specific strategies have been developed to kinetically favor the formation of the Z-isomer.